Ethyl 2-cyano-3-(dimethylamino)acrylate

Description

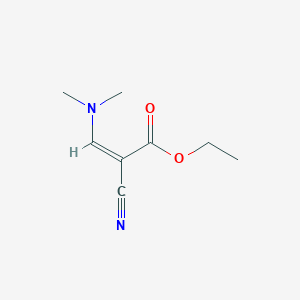

Ethyl 2-cyano-3-(dimethylamino)acrylate (CAS: 16849-87-9) is an α,β-unsaturated ester with the molecular formula C₈H₁₂N₂O₂ and a molecular weight of 168.197 g/mol . Structurally, it features a cyano group at the 2-position, a dimethylamino group at the 3-position, and an ethyl ester moiety (Figure 1). This compound is primarily used as a reactive intermediate in heterocyclic synthesis, such as in the preparation of pyrazolo[1,5-a]pyrimidines, where it is generated in situ during multi-step reactions . Commercial samples are available with a purity of ≥98% .

Structure

3D Structure

Properties

IUPAC Name |

ethyl (E)-2-cyano-3-(dimethylamino)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-4-12-8(11)7(5-9)6-10(2)3/h6H,4H2,1-3H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZEPXNTYHXGQOO-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CN(C)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/N(C)C)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16849-87-9 | |

| Record name | Ethyl 2-cyano 3 dimethyl amino acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Procedure

Ethyl cyanoacetate and dimethylaminobenzaldehyde are combined in toluene, with catalytic piperidine (0.35 mL) and acetic acid (1.3 mL). The mixture is refluxed for 5–6 hours, after which the product precipitates upon cooling. Recrystallization from ethanol affords the target compound in 55–95% yield, depending on the substituents on the benzaldehyde.

Critical Parameters :

Structural Confirmation

The product’s identity is verified through:

-

IR Spectroscopy : Peaks at 3418 cm⁻¹ (N–H stretch) and 2220 cm⁻¹ (C≡N stretch).

-

¹H NMR : A singlet at δ 3.02 ppm for the dimethylamino group and a triplet at δ 1.28 ppm for the ethyl ester.

Comparative Analysis of Preparation Methods

The table below contrasts the two primary synthetic routes:

The sodium bicarbonate method offers superior reproducibility and scalability, whereas the Knoevenagel approach provides faster reaction times at the expense of variable yields.

Optimization Strategies for Enhanced Efficiency

Catalyst Screening

Weak bases like sodium bicarbonate outperform strong bases (e.g., NaOH) by reducing cyano group degradation. In contrast, amine-acid systems (piperidine/acetic acid) enhance electrophilicity in Knoevenagel reactions.

Chemical Reactions Analysis

Ethyl 2-cyano-3-(dimethylamino)acrylate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Addition Reactions: The compound can undergo addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Polymerization: It can polymerize in the presence of suitable catalysts to form polymers with specific properties.

Common reagents used in these reactions include bases, acids, and various electrophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Common Synthesis Methods:

- Reaction with Dimethylamine : Ethyl cyanoacetate reacts with dimethylamine in the presence of a suitable base.

- Continuous Flow Reactors : In industrial settings, more efficient production methods such as continuous flow reactors are employed to ensure consistent quality and yield.

Organic Synthesis

Ethyl 2-cyano-3-(dimethylamino)acrylate serves as a building block for synthesizing various organic compounds, including:

- Carbonyl Compounds : It participates in reactions leading to carbonyl formation.

- Heterocycles : The compound is utilized in the synthesis of polysubstituted heterocyclic systems, which are valuable in pharmaceuticals and agrochemicals.

Biological Applications

The compound has shown potential in biological research:

- Enzyme Inhibition : Derivatives of this compound have been studied as inhibitors of specific enzymes, such as nicotinamide adenine dinucleotide phosphate oxidase, relevant for treating oxidative stress-related diseases .

- Antimitotic Activity : Research indicates that it may inhibit DNA polymerase, affecting DNA synthesis and highlighting its potential as a targeted cancer treatment .

Materials Science

This compound is also explored for its utility in materials science:

- Polymerization : The compound can undergo polymerization reactions to form materials with specific properties.

- Optoelectronic Applications : Its derivatives have been characterized for their optical properties, indicating potential use in optoelectronic devices .

Case Study 1: Gene Therapy

Research has demonstrated that derivatives of this compound can be used to create low cytotoxic polycations suitable for delivering DNA or siRNA. These findings underscore the compound's potential role in gene therapy applications, facilitating targeted delivery systems that improve therapeutic efficacy while minimizing toxicity.

Case Study 2: Cancer Treatment

A study investigating the antimitotic properties of this compound revealed its ability to inhibit DNA polymerase activity. This mechanism indicates its potential as a chemotherapeutic agent aimed at disrupting cancer cell proliferation through targeted inhibition of essential enzymes involved in nucleic acid synthesis .

Mechanism of Action

The mechanism of action of ethyl 2-cyano-3-(dimethylamino)acrylate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The cyano group and the dimethylamino group play crucial roles in its reactivity, allowing it to form new bonds and undergo transformations under appropriate conditions . The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Key Properties :

- Synonyms: Ethyldimethylaminomethylenecyanoacetate, ethyl (2Z)-2-cyano-3-(dimethylamino)prop-2-enoate .

- Reactivity: The electron-withdrawing cyano and dimethylamino groups enhance its electrophilicity, making it suitable for Knoevenagel condensations and cyclization reactions .

Comparison with Structurally Similar Compounds

Substituent Variations in the Acrylate Core

Ethyl 2-cyano-3-(dimethylamino)acrylate belongs to a broader class of dimethylamino-functionalized acrylates. Key structural analogs include:

Substituent Effects :

- Electron-Donating Groups: The 4-(dimethylamino)phenyl group (e.g., in C3 from ) enhances conjugation, improving charge-transfer properties for applications in corrosion inhibitors or push-pull chromophores.

- Ester Variations : Methyl esters (e.g., C4 in ) exhibit lower molecular weight and altered solubility compared to ethyl esters, impacting their suitability in solvent-based formulations.

- Functional Group Swaps: Replacing the cyano group with acetyl (e.g., ) reduces electrophilicity, shifting reactivity toward nucleophilic additions rather than cyclizations.

Reactivity Trends :

- The cyano group in the parent compound facilitates rapid cyclization (e.g., in pyrazolopyrimidine synthesis ), whereas acetyl-substituted analogs show slower kinetics in similar reactions .

Corrosion Inhibition

Ethyl 2-cyano-3-(4-(dimethylamino)phenyl)acrylate (C3 in ) demonstrated effectiveness in inhibiting mild steel corrosion in HCl, attributed to its planar structure and electron-rich sites adsorbing onto metal surfaces .

Organic Electronics

Push-pull chromophores incorporating dimethylamino-phenyl groups (e.g., ) exhibit strong intramolecular charge transfer, making them candidates for nonlinear optical materials.

Pharmaceutical Intermediates

Ethyl 2-cyano-3-(4-methylphenyl)acrylate () is referenced in medicinal chemistry studies for synthesizing indole-based inhibitors, highlighting the role of substituents in bioactivity.

Biological Activity

Ethyl 2-cyano-3-(dimethylamino)acrylate (EDMA) is an organic compound with the molecular formula . It features a cyano group and a dimethylamino group, contributing to its reactivity and potential biological applications. This compound has garnered attention in medicinal chemistry due to its inhibitory effects on specific enzymes and pathways, suggesting its potential as a pharmacological agent.

EDMA is characterized by its ability to participate in Michael addition reactions and other nucleophilic additions due to the electron-withdrawing nature of the cyano group. Its structure allows it to be a versatile reagent in organic synthesis, which is critical for developing new therapeutic agents.

Biological Activity

Research indicates that EDMA exhibits notable biological activity, particularly in the context of enzyme inhibition. Compounds with similar structures have shown promise as inhibitors of nicotinamide adenine dinucleotide phosphate oxidase (NADPH oxidase), which plays a significant role in oxidative stress-related diseases.

The mechanism by which EDMA exerts its biological effects typically involves competitive inhibition, where it binds to the active site of target enzymes, preventing substrate binding. This interaction can lead to reduced oxidative stress and other beneficial outcomes in various biological systems.

Case Studies and Research Findings

-

Inhibition of NADPH Oxidase :

- A study demonstrated that derivatives of EDMA could inhibit NADPH oxidase activity, which is implicated in various pathophysiological conditions such as hypertension and diabetes. The structure-activity relationship (SAR) analysis indicated that modifications to the dimethylamino group could enhance inhibitory potency .

-

Antioxidant Properties :

- Another research highlighted the antioxidant potential of EDMA, showing that it could scavenge free radicals effectively. This property is critical for preventing cellular damage and could be leveraged for developing novel antioxidant therapies .

- Cytotoxicity Studies :

Data Table: Comparison with Similar Compounds

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| This compound | C₈H₁₂N₂O₂ | Contains cyano and dimethylamino groups; versatile |

| Ethyl 2-cyano-3-(4-(dimethylamino)phenyl)acrylate | C₁₄H₁₆N₂O₂ | Additional phenyl group; increased stability |

| Mthis compound | C₈H₁₁N₂O₂ | Methyl instead of ethyl; different solubility |

Synthesis and Derivatives

EDMA can be synthesized through various methods, including the condensation reaction between ethyl cyanoacetate and dimethylaminobenzaldehyde under basic conditions. The efficiency of these synthetic routes has made EDMA an attractive candidate for industrial applications.

Derivatives and Their Activities

The biological activities of EDMA can be enhanced through structural modifications. For instance, introducing different substituents on the aromatic ring or altering the alkyl chain length can yield derivatives with improved efficacy against specific biological targets .

Q & A

Q. What are the common synthetic routes for preparing ethyl 2-cyano-3-(dimethylamino)acrylate, and how can intermediates be characterized?

this compound is typically synthesized via Knoevenagel condensation between ethyl cyanoacetate and dimethylamino-substituted aldehydes. A notable method involves ultrasound-assisted catalysis using protic ionic liquids, which enhances reaction efficiency and yield by reducing reaction time . Intermediates like this compound are often not isolated but confirmed indirectly via <sup>1</sup>H-NMR or LC-MS during multi-step syntheses (e.g., in pyrazolo[1,5-a]pyrimidine core formation) .

Key Analytical Tools :

Q. How can the structural and electronic properties of this compound be characterized?

Q. What functional group transformations are feasible for this compound?

The acrylate moiety enables Michael additions, while the cyano group participates in nucleophilic substitutions. For example, the dimethylamino group can act as a directing group in cyclization reactions to form heterocycles like pyrazolopyrimidines .

Methodological Note :

- Use polar aprotic solvents (e.g., DMF) and mild bases (e.g., K2CO3) to avoid side reactions during functionalization .

Advanced Research Questions

Q. How do reaction conditions (e.g., catalysts, solvent systems) influence the stereoselectivity of this compound derivatives?

Stereoselectivity in Knoevenagel reactions is highly solvent- and catalyst-dependent. Protic ionic liquids under ultrasonic irradiation promote (E)-selectivity due to enhanced dipole interactions and reduced steric hindrance . Conversely, bulkier catalysts (e.g., organocatalysts) may favor (Z)-isomers by stabilizing transition states through non-covalent interactions.

Mechanistic Insight :

Q. What are the environmental stability and degradation pathways of this compound?

this compound hydrolyzes rapidly under basic conditions (half-life: 2.2 h at pH 8.3) to yield acrylic acid and dimethylaminoethanol. At neutral pH, hydrolysis slows (half-life: 12.5 h at pH 7), with the charged species dominating due to its pKa (~8.4). Environmental persistence is low, but aquatic toxicity (e.g., EC50 for algae < 1 mg/L) necessitates containment during disposal .

Degradation Data :

| pH | Half-Life | Major Products |

|---|---|---|

| 8.3 | 2.2 h | Acrylic acid, DMAE |

| 7.0 | 12.5 h | Charged acrylate intermediate |

Q. Can computational modeling predict the bioactivity of derivatives of this compound?

Molecular docking (e.g., AutoDock Vina) and QSAR models correlate structural features with bioactivity. For example, derivatives with electron-withdrawing groups on the aryl ring show enhanced antioxidant activity due to increased radical scavenging capacity . MD simulations further reveal that substituent bulkiness affects binding affinity to inflammatory targets like COX-2 .

Modeling Protocol :

- Optimize geometries using DFT (B3LYP/6-31G* basis set).

- Validate docking poses with free-energy perturbation (FEP) calculations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.